IV dipeptide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
BCXBIONYYJCSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Isoleucyl Valine Constituents
Branched-Chain Amino Acid Biosynthesis Precursors
The carbon backbones of isoleucine and valine are constructed from simple metabolic intermediates, highlighting the central role of core metabolic pathways in providing the building blocks for essential biomolecules.
Pyruvate, a key product of glycolysis, serves as a crucial precursor for both valine and isoleucine biosynthesis. researchgate.netmdpi.com In the synthesis of valine, two molecules of pyruvate are condensed in the first enzymatic step. elifesciences.orgnih.gov For isoleucine synthesis, pyruvate is condensed with α-ketobutyrate. nih.govresearchgate.net The metabolism of carbohydrates is a primary generator of the pyruvate utilized in these pathways. researchgate.net This rerouting of pyruvate from central carbon metabolism to amino acid synthesis is a vital juncture in cellular resource allocation. researchgate.net
The biosynthesis of L-isoleucine begins with a step not shared by the other branched-chain amino acids: the deamination of L-threonine. nih.govnih.gov This reaction, catalyzed by threonine dehydratase/deaminase (encoded by the ilvA gene), produces α-ketobutyrate and ammonia. nih.govacs.org This five-step pathway from threonine ultimately converges with the valine biosynthetic pathway, sharing the last four enzymatic steps. nih.gov The initial conversion of threonine to α-ketobutyrate is a committed step in isoleucine biosynthesis in many organisms. researchgate.netnih.gov
Enzymology of Isoleucine and Valine Biosynthesis
The biosynthesis of isoleucine and valine is orchestrated by a series of enzymes that catalyze specific chemical transformations. The first three of these shared enzymes are central to the formation of the keto acid precursors of these amino acids.
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first common enzyme in the biosynthetic pathways of isoleucine, valine, and leucine (B10760876). nih.govnih.gov This enzyme, encoded by the ilvB gene among others, catalyzes two distinct condensation reactions. researchgate.netwikipedia.org For valine biosynthesis, ALS catalyzes the condensation of two pyruvate molecules to form α-acetolactate. uniprot.orgnews-medical.net In the isoleucine pathway, it condenses pyruvate and α-ketobutyrate to produce α-aceto-α-hydroxybutyrate. uniprot.orgnews-medical.net This thiamine pyrophosphate (TPP)-dependent enzyme is a critical regulatory point in the pathway and is subject to feedback inhibition by the final amino acid products. researchgate.netwikipedia.org
| Pathway | Substrate 1 | Substrate 2 | Product |
|---|---|---|---|
| Valine Biosynthesis | Pyruvate | Pyruvate | (S)-2-acetolactate |
| Isoleucine Biosynthesis | Pyruvate | 2-ketobutyrate | 2-aceto-2-hydroxybutyrate |
The second enzyme in the shared pathway is ketol-acid reductoisomerase (KARI), encoded by the ilvC gene. nih.govnih.gov KARI is a bifunctional enzyme that catalyzes two distinct reactions at a single active site: an alkyl migration (isomerization) followed by an NADPH-dependent reduction. nih.govuniprot.org It converts α-acetolactate to 2,3-dihydroxy-isovalerate in the valine pathway and α-aceto-α-hydroxybutyrate to 2,3-dihydroxy-3-methylvalerate for isoleucine synthesis. nih.govmdpi.com The enzyme requires Mg²⁺ and NADP(H) as cofactors for its activity. uniprot.orgmdpi.com The mechanism involves an Mg²⁺-dependent rearrangement followed by the reduction of a keto group. ebi.ac.uk
| Pathway | Substrate | Product |
|---|---|---|
| Valine Biosynthesis | (S)-2-acetolactate | (R)-2,3-dihydroxy-isovalerate |
| Isoleucine Biosynthesis | 2-aceto-2-hydroxybutyrate | (2R,3R)-2,3-dihydroxy-3-methylvalerate |
The third shared enzymatic step is catalyzed by dihydroxy-acid dehydratase (DHAD), the product of the ilvD gene. nih.govuniprot.org This enzyme performs a dehydration reaction, removing a molecule of water from the products of the KARI reaction. uniprot.orgebi.ac.uk In the valine pathway, DHAD converts 2,3-dihydroxyisovalerate into 2-oxoisovalerate (also known as α-ketoisovalerate). uniprot.org For isoleucine, it dehydrates 2,3-dihydroxy-3-methylpentanoate to yield (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate). uniprot.org DHAD is an iron-sulfur [Fe-S] cluster-containing enzyme, and this cluster is essential for its catalytic activity. nih.gov
| Pathway | Substrate | Product |
|---|---|---|
| Valine Biosynthesis | (2R)-2,3-dihydroxy-3-methylbutanoate | 3-methyl-2-oxobutanoate |
| Isoleucine Biosynthesis | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | (S)-3-methyl-2-oxopentanoate |
Branched-Chain Amino Acid Aminotransferases (ybgE, ywaA)
Branched-chain amino acid aminotransferases (BCATs) are crucial enzymes in the metabolism of branched-chain amino acids (BCAAs), which include isoleucine, valine, and leucine. frontiersin.org These enzymes catalyze the final step in the biosynthesis of these amino acids and the initial step in their catabolism. frontiersin.org The reaction involves the reversible transfer of an amino group from an amino acid to a keto acid.
In many bacteria, including Escherichia coli, the ilvE gene encodes the primary branched-chain amino acid aminotransferase. nih.govoup.com This enzyme is highly specific for L-isoleucine, L-leucine, and L-valine. oup.com The BCAT enzyme in E. coli is a hexamer, composed of six identical subunits. wikipedia.org
While the prompt specifically mentions ybgE and ywaA, detailed research findings directly linking these specific gene products to primary isoleucyl-valine biosynthesis as aminotransferases are less prevalent in the provided search results than for the well-characterized IlvE. However, the broader family of aminotransferases is known for its role in amino acid metabolism. BCATs, in general, are utilized in the synthesis of various amino acids, including non-natural ones for pharmaceutical applications. wikipedia.orgsigmaaldrich.com
Regulatory Mechanisms in Branched-Chain Amino Acid Biosynthesis
The biosynthetic pathways for isoleucine, valine, and leucine are tightly controlled to prevent the wasteful production of these amino acids. This regulation occurs at both the enzyme activity level and the gene expression level.
Allosteric Regulation by Isoleucine, Leucine, and Valine
Allosteric regulation is a key mechanism for the rapid control of metabolic pathways. In the case of BCAA biosynthesis, the end products—isoleucine, leucine, and valine—act as allosteric inhibitors of key enzymes in their own synthetic pathways. slideshare.netnih.gov This is a form of feedback inhibition where the final product of a pathway binds to a site on an enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. bioninja.com.austudy.com
Acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of all three BCAAs, is subject to feedback inhibition by L-valine, L-leucine, and L-isoleucine. slideshare.netresearchgate.net Similarly, threonine deaminase, the first enzyme specific to the isoleucine biosynthetic pathway, is allosterically inhibited by isoleucine. slideshare.netbioninja.com.austudy.comresearchgate.net
Repression Control of Acetohydroxyacid Synthetase
In addition to allosteric inhibition, the synthesis of the enzymes involved in BCAA biosynthesis is also regulated at the genetic level through repression. The presence of high concentrations of isoleucine, valine, and leucine can repress the transcription of the genes encoding the biosynthetic enzymes, including acetohydroxyacid synthase (AHAS). nih.govnih.gov
AHAS, also known as acetolactate synthase, catalyzes the first step in the synthesis of valine, leucine, and isoleucine. wikipedia.org The expression of the genes encoding AHAS is regulated by the intracellular levels of all three branched-chain amino acids. researchgate.net When these amino acids are abundant, they can act as corepressors, leading to a decrease in the synthesis of AHAS and other enzymes in the pathway. nih.govnih.gov The ilvBNC operon, which encodes one of the AHAS isozymes, is regulated by isoleucine and leucine. wikipedia.org
Feedback Inhibition of Threonine Deaminase
Threonine deaminase (or threonine dehydratase), encoded by the ilvA gene, catalyzes the first committed step in the biosynthesis of isoleucine. researchgate.netnih.gov This enzyme is a classic example of allosteric feedback inhibition. bioninja.com.austudy.comresearchgate.net The end product of the pathway, isoleucine, acts as a non-competitive inhibitor by binding to an allosteric site on the enzyme. bioninja.com.au This binding induces a conformational change that reduces the enzyme's affinity for its substrate, threonine, thereby slowing down the entire biosynthetic pathway for isoleucine. study.com
The inhibition of threonine deaminase by isoleucine is a highly cooperative process. purdue.edu Interestingly, the activity of threonine deaminase can be modulated by other molecules as well. For instance, L-valine can relieve the inhibition caused by isoleucine. purdue.edunih.gov
Catabolism and Degradation Pathways of Isoleucyl-Valine Constituents
The breakdown of isoleucine and valine, like other branched-chain amino acids, is an important process for energy production and the recycling of amino acids.
Common Pathway of Branched-Chain Amino Acid Catabolism
The catabolism of all three branched-chain amino acids—isoleucine, valine, and leucine—initiates with two common enzymatic steps. nih.govnih.govyoutube.com
Transamination : The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govnih.gov In this reaction, the amino group of the BCAA is transferred to α-ketoglutarate to form glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). nih.gov Isoleucine is converted to α-keto-β-methylvaleric acid, and valine is converted to α-ketoisovalerate. nih.gov
Oxidative Decarboxylation : The second step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govnih.govyoutube.com This multi-enzyme complex is similar in structure and function to the pyruvate dehydrogenase complex. youtube.com The reaction produces the corresponding acyl-CoA derivatives. From isoleucine, α-methylbutyryl-CoA is formed, and from valine, isobutyryl-CoA is produced. nih.gov
Following these two common steps, the metabolic pathways for the degradation of isoleucine and valine diverge, ultimately leading to intermediates of the citric acid cycle. nih.gov The catabolism of isoleucine yields acetyl-CoA and succinyl-CoA, while the breakdown of valine produces succinyl-CoA. nih.gov
| Enzyme/Complex | Gene(s) | Function | Regulation |
| Branched-Chain Amino Acid Aminotransferase (BCAT) | ilvE | Catalyzes the reversible transamination of BCAAs to their corresponding α-keto acids. | |
| Acetohydroxyacid Synthase (AHAS) | ilvB, ilvN, ilvG, ilvM, ilvI, ilvH | Catalyzes the first step in the biosynthesis of valine and leucine, and the second step for isoleucine. | Allosterically inhibited by valine, leucine, and isoleucine. slideshare.netresearchgate.net Expression is repressed by high levels of all three BCAAs. nih.govnih.gov |
| Threonine Deaminase | ilvA | Catalyzes the deamination of threonine to α-ketobutyrate, the first step in isoleucine biosynthesis. | Allosterically inhibited by isoleucine. bioninja.com.austudy.comresearchgate.net Inhibition can be relieved by valine. purdue.edunih.gov |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. | Highly regulated; inhibited by phosphorylation. researchgate.net |
Distal Pathways of Isoleucine and Valine Catabolism
Following the initial shared steps, the acyl-CoA intermediates derived from isoleucine and valine enter separate catabolic pathways. nih.gov
The isobutyryl-CoA produced from valine undergoes a series of reactions to ultimately yield propionyl-CoA. nih.govnih.gov This pathway involves several enzymatic steps, including dehydrogenation, hydration, and hydrolysis. A key intermediate in this pathway is 3-hydroxyisobutyrate. researchgate.netbiorxiv.org The final product, propionyl-CoA, is a glucogenic compound, meaning it can be converted to glucose. youtube.comfigshare.comcell.com Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the citric acid cycle. youtube.com
The catabolism of α-methylbutyryl-CoA, derived from isoleucine, results in the formation of both acetyl-CoA and propionyl-CoA. nih.govfigshare.comnih.gov This makes isoleucine both ketogenic (producing acetyl-CoA) and glucogenic (producing propionyl-CoA). youtube.comyoutube.com The degradation pathway involves a β-oxidation-like sequence of reactions. nih.gov The final cleavage of the carbon skeleton yields acetyl-CoA, which can be used for energy production in the citric acid cycle or for fatty acid synthesis, and propionyl-CoA, which can be converted to succinyl-CoA. youtube.com
The formation of branched-chain α-keto acids (BCKAs) is the initial step in BCAA catabolism, catalyzed by BCAT. nih.gov Under normal physiological conditions, the BCKAs are rapidly decarboxylated by the BCKD complex. nih.gov However, in certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), a deficiency in the BCKD complex leads to the accumulation of BCAAs and their corresponding BCKAs in the blood and urine. taylorandfrancis.comgosset.ai This accumulation can have toxic effects, particularly on the central nervous system. frontiersin.org The reversible nature of the BCAT reaction means that BCKAs can also be reaminated to form BCAAs. nih.govresearchgate.net
The acyl-CoA intermediates generated from isoleucine and valine catabolism, namely α-methylbutyryl-CoA and isobutyryl-CoA, are further metabolized through a series of enzymatic reactions. These pathways involve dehydrogenases, hydratases, and thiolases. nih.gov The metabolism of these intermediates is crucial for the complete oxidation of the carbon skeletons of isoleucine and valine. The end products, acetyl-CoA and propionyl-CoA, are central metabolites that can be utilized in various metabolic pathways, including the citric acid cycle for ATP production, gluconeogenesis, and fatty acid synthesis. researchgate.net
Interactive Data Table: Research Findings on Isoleucine and Valine Catabolism
| Research Focus | Key Findings | Reference(s) |
| Regulation of BCKD Complex | The activity of the BCKD complex is tightly regulated by a phosphorylation/dephosphorylation cycle. Phosphorylation by BCKD kinase (BCKDK) inactivates the complex, while dephosphorylation by PPM1K phosphatase activates it. | nih.govscience.gov |
| Metabolic Fate of Propionyl-CoA | Propionyl-CoA, derived from both valine and isoleucine, is a precursor for the synthesis of odd-chain fatty acids in adipocytes. | nih.gov |
| Enzyme Specificity in Acyl-CoA Dehydrogenation | While some acyl-CoA dehydrogenases are specific to one BCAA catabolic pathway, others, like short/branched-chain acyl-CoA dehydrogenase (SBCAD), show promiscuity towards intermediates from both isoleucine and valine degradation. | nih.gov |
| Clinical Significance of BCKD Deficiency | Genetic deficiencies in the BCKD complex lead to Maple Syrup Urine Disease (MSUD), characterized by the accumulation of BCAAs and BCKAs, resulting in severe neurological damage. | frontiersin.org |
| Tissue-Specific BCAA Catabolism | The initial transamination of BCAAs occurs predominantly in skeletal muscle, while the subsequent oxidation of BCKAs largely takes place in the liver. | frontiersin.orgresearchgate.net |
Metabolic Crosstalk Between Branched-Chain Amino Acid Catabolic Pathways
The catabolic pathways of isoleucine and valine, along with leucine, are not entirely independent; significant metabolic crosstalk occurs between them. This interaction is largely due to the fact that they share the first two enzymatic steps, catalyzed by BCAT and the BCKDH complex. nih.govnih.gov
Beyond these shared initial steps, further crosstalk has been identified, particularly when genetic deficiencies affect one of the pathways. For instance, in cells with a mutation in isobutyryl-CoA dehydrogenase (IBDH), an enzyme in the valine pathway, the substrate isobutyrylcarnitine accumulates. This accumulated intermediate can then be metabolized by short-branched chain acyl-CoA dehydrogenase (SBCADH), an enzyme from the isoleucine catabolic pathway. nih.gov Conversely, in cells deficient in SBCADH, the accumulated substrate from the isoleucine pathway, 2-methylbutyryl-CoA, can be processed by IBDH from the valine pathway. nih.gov
Nutritional factors also influence this crosstalk. An excess of one BCAA can impact the metabolism of the others. For example, high concentrations of leucine have been shown to stimulate the activity of catabolic enzymes, thereby enhancing the breakdown of valine. nih.gov This interplay underscores the interconnectedness of BCAA metabolism, where the flux through one pathway can be influenced by the state of the others.
Table 2: Examples of Metabolic Crosstalk in BCAA Catabolism
| Condition | Affected Pathway | Crosstalk Mechanism | Resulting Metabolite |
|---|---|---|---|
| IBDH Deficiency | Valine | Isobutyrylcarnitine metabolized by Isoleucine pathway enzyme (SBCADH). nih.gov | Increased propionylcarnitine. nih.gov |
| SBCADH Deficiency | Isoleucine | 2-methylbutyryl-CoA metabolized by Valine pathway enzyme (IBDH). nih.gov | Increased propionylcarnitine. nih.gov |
Dipeptide Degradation Mechanisms
The Isoleucyl-Valine dipeptide, once formed, is subject to degradation through several chemical pathways. These mechanisms involve the modification of its peptide backbone and can lead to different molecular products.
Intramolecular Cyclization to Diketopiperazines
A common degradation pathway for dipeptides is intramolecular cyclization to form a stable six-membered ring structure known as a 2,5-diketopiperazine (DKP). nih.govbaranlab.org This reaction can be induced thermally or mediated by a base. nih.govresearchgate.net In this process, the N-terminal amino group of the isoleucine residue acts as a nucleophile, attacking the carbonyl carbon of the C-terminal valine residue. This leads to the formation of a cyclic dipeptide and the elimination of a water molecule. nih.gov
The resulting DKP from Isoleucyl-Valine would be a substituted piperazine-2,5-dione. Such cyclic dipeptides are not merely degradation products; many possess significant biological activities and are studied as important pharmacophores. researchgate.net The propensity for a dipeptide to cyclize can be influenced by factors such as temperature, pH, and the nature of the amino acid side chains. nih.govresearchgate.net
Direct Ester Hydrolysis Pathways
While dipeptides themselves contain an amide bond rather than an ester bond, their C-terminal ester derivatives are common in synthetic chemistry and are susceptible to direct hydrolysis. nih.gov This process involves the cleavage of the ester bond to yield the corresponding dipeptide with a free carboxylic acid.
The hydrolysis of these peptide esters can be catalyzed by various enzymes, including esterases and proteases like chymotrypsin and carboxypeptidase A, which exhibit esterolytic activity. nih.gov The reaction is typically carried out under controlled pH conditions. nih.gov Additionally, hydrolysis can be achieved through chemical means, such as catalysis by acids, bases, or certain metal ions which act as Lewis acids to polarize the ester's carbonyl bond. libretexts.org The rate of hydrolysis can be influenced by the specific amino acid residues and the reaction conditions. rsc.org This pathway is particularly relevant in the context of peptide synthesis and the metabolic processing of modified dipeptides.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Isoleucyl-Valine |
| Isoleucine |
| Valine |
| Leucine |
| Branched-chain α-keto acids (BCKAs) |
| Isobutyrylcarnitine |
| Propionylcarnitine |
| 2-methylbutyryl-CoA |
| 2,5-diketopiperazine (DKP) |
| Piperazine-2,5-dione |
| Acetyl-CoA |
| Succinyl-CoA |
| Glutamate |
| Alpha-ketoglutarate |
| Isovaleryl-CoA |
| Beta-methylcrotonyl-CoA |
Synthesis Methodologies for Isoleucyl Valine Dipeptide
Chemical Synthesis Approaches
Chemical synthesis of peptides like isoleucyl-valine can be broadly categorized into solid-phase, solution-phase, and hybrid methodologies. rsc.org The choice of strategy often depends on the desired scale, purity requirements, and the specific sequence being assembled. For a short dipeptide such as IV, both solid-phase and solution-phase methods are viable. vulcanchem.comambiopharm.com
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides, including isoleucyl-valine. vulcanchem.comproteogenix.science The core principle of SPPS involves covalently attaching the C-terminal amino acid, in this case, valine, to an insoluble polymer resin. biosynth.com The peptide chain is then elongated in a stepwise manner by adding the subsequent N-protected amino acid, isoleucine. biosynth.com Each step consists of a cycle of deprotection of the N-terminal α-amino group, followed by the coupling of the next protected amino acid. rsc.orgproteogenix.science The use of excess reagents can be employed to drive the coupling reactions to completion. neulandlabs.com A key advantage of SPPS is that excess reagents and byproducts are easily removed by simple filtration and washing of the resin, which simplifies the purification process until the final cleavage step. rsc.orgthaiscience.info
The selection of the solid support is crucial for a successful synthesis. proteogenix.science Resins are typically composed of a polymer matrix, such as polystyrene, functionalized with a linker that allows for the reversible attachment of the peptide and subsequent cleavage under specific chemical conditions. proteogenix.sciencebiosynth.com For the synthesis of a peptide acid like isoleucyl-valine, Wang resin is a commonly used support, allowing for cleavage with trifluoroacetic acid (TFA). peptide.commerckmillipore.com Hyper-acid-labile resins, such as 2-chlorotrityl resin, are also utilized, particularly when milder cleavage conditions are required to preserve sensitive functional groups. peptide.commerckmillipore.com
Table 1: Common Resins Used in Solid-Phase Peptide Synthesis (SPPS)
| Resin Type | Linker Type | Cleavage Condition | Typical Use |
| Wang Resin | p-Alkoxybenzyl alcohol | Moderate acid (e.g., 95% TFA) merckmillipore.com | Synthesis of peptide acids peptide.com |
| 2-Chlorotrityl Resin | 2-Chlorotrityl | Very mild acid (e.g., 1% TFA, TFE in DCM) peptide.commerckmillipore.com | Synthesis of protected peptide fragments; useful for sterically hindered residues merckmillipore.com |
| Merrifield Resin | Benzyl-type | Strong acid (e.g., HF) peptide.com | Original resin for Boc-strategy SPPS proteogenix.science |
| ChemMatrix® Resin | Various (e.g., HMPB) | Acidolysis sigmaaldrich.com | Hydrophobic or long peptides, high purity sigmaaldrich.com |
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, is a classical method where all reactions (protection, coupling, and deprotection) are carried out in a solvent system. wikipedia.org Unlike SPPS, the growing peptide chain remains in the solution throughout the synthesis. wikipedia.org This approach requires the isolation and purification of the dipeptide intermediate after the coupling step, which can be more time-consuming than SPPS. thaiscience.info However, LPPS is highly suitable for the large-scale industrial production of short peptides and allows for close monitoring and characterization of intermediates. rsc.orgwikipedia.org The synthesis of complex peptide derivatives can be achieved using solution-phase methods with appropriate protecting groups to ensure selective coupling. ontosight.ai Recent advancements have explored the use of microwave irradiation in combination with condensing agents like titanium tetrachloride to accelerate dipeptide synthesis in solution, offering high yields and retaining chiral integrity. mdpi.com
Hybrid peptide synthesis combines elements of both solid-phase and solution-phase techniques. ambiopharm.com In a typical hybrid approach, protected peptide fragments are synthesized on a solid support via SPPS, cleaved from the resin, and then coupled together in solution. ambiopharm.com This strategy is particularly advantageous for the production of very long peptides, where the convergent coupling of fragments can be more efficient than a linear stepwise synthesis. neulandlabs.com While highly effective for large molecules like the 36-amino acid Fuzeon, a hybrid strategy is less commonly employed for the direct synthesis of a simple dipeptide like isoleucyl-valine. ambiopharm.comneulandlabs.com
The successful chemical synthesis of the isoleucyl-valine dipeptide hinges on two critical processes: the strategic protection of reactive functional groups and the chemical activation of the carboxyl group to facilitate peptide bond formation. libretexts.org These steps are essential to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. libretexts.org
To ensure the specific formation of the isoleucyl-valine peptide bond, the reactive amino group of isoleucine and the carboxyl group of valine (in solution-phase synthesis) must be temporarily blocked with protecting groups. libretexts.org The α-amino group of isoleucine is protected to prevent it from reacting with another isoleucine molecule. libretexts.org
The two most common α-amino protecting groups used in peptide synthesis are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. proteogenix.science
Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group, stable under acidic conditions but readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). proteogenix.science Fmoc-protected isoleucine (Fmoc-Ile-OH) is a standard building block in modern SPPS. chemimpex.comsigmaaldrich.com
Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group. proteogenix.science It is stable under basic conditions but is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). proteogenix.sciencemasterorganicchemistry.com Boc-protected valine (Boc-Val-OH) is a common reagent, particularly in the classical Boc/Bzl SPPS strategy and in solution-phase synthesis. sigmaaldrich.commedchemexpress.com
The choice between Fmoc and Boc chemistry dictates the selection of resins and the conditions for side-chain protection and final cleavage. proteogenix.science
Table 2: Common Amino-Terminal Protecting Groups
| Protecting Group | Abbreviation | Chemical Name | Cleavage Condition |
| Fmoc | 9-fluorenylmethoxycarbonyl | Fluoren-9-ylmethyl carbamate | Weak base (e.g., Piperidine) proteogenix.science |
| Boc | tert-butyloxycarbonyl | tert-butyl carbamate | Moderate acid (e.g., TFA) proteogenix.sciencemasterorganicchemistry.com |
| Z (or Cbz) | Benzyloxycarbonyl | Benzyl carbamate | Catalytic hydrogenation or strong acid ontosight.ai |
The formation of a peptide bond is a condensation reaction that does not occur spontaneously by simply mixing two amino acids. libretexts.org The carboxyl group of the N-protected isoleucine must first be activated to make it a better acylating agent, susceptible to nucleophilic attack by the free amino group of valine. bachem.comjpt.com This activation is achieved using coupling reagents. jpt.com
Several classes of coupling reagents are used in peptide synthesis:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators that facilitate the formation of a reactive O-acylisourea intermediate. wikipedia.orgbachem.com To minimize the risk of racemization, additives such as 1-hydroxy-benzotriazole (HOBt) or Oxyma Pure are often used in conjunction with carbodiimides. wikipedia.org
Phosphonium and Aminium/Uronium Salts: These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and lead to rapid coupling with a low risk of racemization. jpt.comsigmaaldrich.comrsc.org They are widely used in both SPPS and solution-phase synthesis, especially for difficult couplings. sigmaaldrich.comrsc.org These reagents typically require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to function. bachem.com
The activation can also be achieved by converting the carboxylic acid into a reactive ester, such as a p-nitrophenyl ester, which then reacts with the amine component. gcwgandhinagar.com
Table 3: Common Carboxyl Activating/Coupling Reagents
| Reagent Class | Example Reagent | Chemical Name | Key Features |
| Carbodiimides | DCC, DIC | Dicyclohexylcarbodiimide, Diisopropylcarbodiimide | Widely used, often requires additives (e.g., HOBt) to suppress racemization. wikipedia.orgjpt.com |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High coupling efficiency, low racemization risk. jpt.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU | (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient, popular for complex sequences. jpt.comsigmaaldrich.com |
| Triazole-Based | T3P | Propylphosphonic Anhydride | High efficiency, low toxicity. jpt.com |
Fundamental Procedural Steps in Chemical Synthesis
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a green and highly specific alternative to chemical methods, operating under mild conditions and often eliminating the need for extensive protection/deprotection steps. nih.gov
Proteases, enzymes that naturally hydrolyze peptide bonds, can be used to catalyze the reverse reaction—peptide bond formation—under specific, non-physiological conditions. nih.govwikipedia.orgnih.gov This process can be controlled either thermodynamically or kinetically. For the synthesis of dipeptides like Isoleucyl-Valine, kinetically controlled synthesis is generally preferred as it offers higher yields and is not limited by the reaction equilibrium. ucsc.clresearchgate.net
In a kinetically controlled synthesis, an activated acyl donor (e.g., an ester of N-protected isoleucine) and a nucleophile (valine or a valine ester) are used as substrates. researchgate.netnih.gov Serine proteases (e.g., chymotrypsin, trypsin) and cysteine proteases (e.g., papain) are commonly employed as they proceed via a covalent acyl-enzyme intermediate. researchgate.net
The mechanism for protease-catalyzed synthesis is a two-step process that mirrors the reverse of hydrolysis: pnas.org
Acylation: The catalytic residue in the enzyme's active site (e.g., the hydroxyl group of serine in a serine protease) performs a nucleophilic attack on the carbonyl carbon of the activated acyl donor (N-protected isoleucine ester). pnas.orgfiveable.me This results in the formation of a transient, covalent acyl-enzyme intermediate, and the alcohol part of the ester is released. nih.govgenscript.com
Deacylation: The acyl-enzyme intermediate is then subjected to a second nucleophilic attack. In a kinetically controlled synthesis, this attack is competitively carried out by the desired nucleophile (the amino group of valine) and water. nih.govnih.gov When the valine molecule attacks, it leads to the formation of the Isoleucyl-Valine peptide bond (aminolysis). When water attacks, it results in the hydrolysis of the acyl-enzyme intermediate, regenerating the isoleucine substrate. nih.gov The success of the synthesis depends on the rate of aminolysis being significantly faster than the rate of hydrolysis. nih.gov
To maximize the yield of the dipeptide, reaction conditions must be optimized to favor the aminolysis pathway over the competing hydrolysis of both the acyl-enzyme intermediate and the newly formed peptide product. ucsc.clnih.gov
Key parameters for optimization include:
pH: The pH of the medium affects the ionization state of the nucleophile's amino group and the enzyme's catalytic residues. A higher pH can increase the nucleophilicity of the amine, but an excessively high pH may denature the enzyme or increase the rate of hydrolysis. nih.govnih.gov
Temperature: Temperature influences reaction rates and enzyme stability. An optimal temperature exists that maximizes the synthesis rate before enzyme denaturation becomes significant. nih.govnih.gov
Substrate Concentrations: A high concentration of the nucleophile (valine) relative to the acyl donor (isoleucine ester) is often used to drive the reaction towards synthesis. nih.govnih.gov However, very high substrate concentrations can sometimes lead to inhibition.
Organic Co-solvents: The addition of water-miscible organic solvents can reduce the water activity in the reaction medium. This disfavors the competing hydrolysis reactions, thereby increasing the peptide yield. ucsc.cl However, the choice and concentration of the solvent must be carefully managed to avoid denaturing the enzyme. ucsc.cl
Enzyme Choice: The selection of the protease is critical, as its specificity for the substrates will heavily influence the reaction efficiency. nih.gov
By carefully controlling these factors, the transient maximum concentration of the synthesized dipeptide can be significantly increased before it is eventually hydrolyzed by the same enzyme. ucsc.clnih.gov
Mentioned Compounds
Aminoacyl-tRNA Synthetase-Mediated Dipeptide Formation
Aminoacyl-tRNA synthetases (aaRSs) are enzymes that play a central role in protein biosynthesis by catalyzing the specific attachment of an amino acid to its cognate tRNA molecule. wikipedia.orgembopress.org This process, known as tRNA "charging" or "loading," occurs in a two-step reaction. First, the synthetase binds ATP and the correct amino acid to form an aminoacyl-adenylate intermediate, releasing pyrophosphate (PPi). Second, the amino acid is transferred from this intermediate to the 3' end of the corresponding tRNA, releasing AMP. wikipedia.orgfrontiersin.org
While their primary function is to provide aminoacyl-tRNAs for ribosomal translation, certain aaRSs can be harnessed to catalyze the formation of dipeptides under specific conditions. oup.com The mechanism for dipeptide synthesis deviates from the canonical pathway after the formation of the charged aminoacyl-tRNA. Instead of being released for protein synthesis, the enzyme-bound aminoacyl-tRNA complex serves as a substrate for a nucleophilic attack by a second amino acid.
Research has demonstrated that isoleucyl-tRNA synthetase (IleRS) and valyl-tRNA synthetase (ValRS) can catalyze the formation of dipeptides such as Ile-Cys and Val-Cys, respectively. oup.com The proposed mechanism involves the nucleophilic attack by the sulfhydryl group of cysteine on the ester bond of the charged aminoacyl-tRNA. This reaction forms a transient thioester intermediate which rapidly rearranges to create a stable peptide bond. oup.com
In the context of Isoleucyl-Valine (IV) synthesis, a similar mechanism can be postulated. Isoleucyl-tRNA synthetase would first activate isoleucine and attach it to its cognate tRNA (tRNAIle). Subsequently, the α-amino group of a valine molecule would act as the nucleophile, attacking the ester linkage of the Ile-tRNAIle complex. This reaction, catalyzed within the synthetase's active site, would result in the formation of the Isoleucyl-Valine dipeptide and the release of uncharged tRNAIle. The efficiency of this reaction is dependent on the geometric arrangement of the substrates within the enzyme's catalytic center.
| Component | Role in Dipeptide Synthesis | Reference |
|---|---|---|
| Isoleucyl-tRNA Synthetase (IleRS) | Enzyme catalyst; binds substrates and facilitates peptide bond formation. | oup.com |
| Isoleucine | First amino acid substrate (N-terminus); activated by IleRS. | oup.com |
| Valine | Second amino acid substrate (C-terminus); acts as the nucleophile. | oup.com |
| ATP | Energy source for the activation of isoleucine to form an aminoacyl-adenylate intermediate. | wikipedia.org |
| tRNAIle | Cofactor that carries the activated isoleucine as an ester intermediate (Ile-tRNAIle). | oup.com |
Non-Ribosomal Peptide Synthetases (NRPS) in Microbial Systems
Non-ribosomal peptide synthetases (NRPSs) are large, multifunctional enzyme complexes found in various microorganisms, including bacteria and fungi, that synthesize a wide array of peptide-based natural products. d-nb.infowikipedia.org Unlike ribosomal protein synthesis, NRPS-mediated synthesis is independent of mRNA templates. wikipedia.org These enzymatic assembly lines are modular in nature, with each module responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. wikipedia.orguzh.ch
A typical NRPS elongation module is composed of three core domains:
Adenylation (A) Domain: This domain is responsible for substrate specificity. It selects a specific amino acid and activates it using ATP to form an aminoacyl-adenylate. uzh.chfrontiersin.org
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently tethered as a thioester to a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group attached to the T domain. uzh.chnih.gov
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group of the downstream amino acid (tethered on its own module's T domain) on the thioester bond of the upstream, growing peptide chain. frontiersin.orgmdpi.com
The synthesis of the Isoleucyl-Valine (IV) dipeptide via an NRPS pathway would require a two-module system.
Module 1 (Isoleucine Incorporation): The first module would begin with an A-domain specific for isoleucine. This domain would activate isoleucine and load it onto its associated T-domain.
Module 2 (Valine Incorporation and Elongation): The second module would possess an A-domain specific for valine, which would be activated and tethered to the second T-domain. The C-domain of this second module would then catalyze the formation of a peptide bond between the activated isoleucine on Module 1 and the valine on Module 2.
Finally, a terminal Thioesterase (TE) domain would cleave the completed dipeptide from the enzyme, often through hydrolysis or an intramolecular cyclization reaction. frontiersin.orgnih.gov Many complex bioactive peptides produced by microorganisms, such as the antibiotic penicillin, contain valine that is incorporated by an NRPS module. d-nb.info The modular architecture of NRPSs allows for the rational engineering of these systems to produce novel peptide structures. nih.gov
| Module | Domain | Function | Reference |
|---|---|---|---|
| Module 1 | Adenylation (A) | Selects and activates Isoleucine (Ile) using ATP. | uzh.ch |
| Thiolation (T) | Covalently binds activated Ile as a thioester. | nih.gov | |
| Module 2 | Condensation (C) | Catalyzes peptide bond formation between Ile (from Module 1) and Val (from Module 2). | mdpi.com |
| Adenylation (A) | Selects and activates Valine (Val) using ATP. | uzh.ch | |
| Thiolation (T) | Covalently binds activated Val as a thioester. | nih.gov | |
| Termination | Thioesterase (TE) | Releases the Isoleucyl-Valine dipeptide from the enzyme. | frontiersin.org |
Stereospecificity and Minimization of Side Reactions in Enzymatic Synthesis
A significant advantage of enzymatic synthesis over chemical methods is the high degree of stereospecificity and the inherent minimization of side reactions, which stem from the precisely structured active sites of enzymes. researchgate.net This is particularly critical when dealing with structurally similar amino acids like isoleucine and valine.
In Aminoacyl-tRNA Synthetase Systems: Isoleucyl-tRNA synthetase (IleRS) possesses a sophisticated proofreading or "editing" mechanism to ensure the correct amino acid is selected, a process often described as a "double-sieve". ebi.ac.ukresearchgate.net
First Sieve (Active Site): The initial binding site for amino acid activation is highly specific for isoleucine. It can exclude amino acids larger than isoleucine, but it cannot effectively distinguish isoleucine from the slightly smaller valine. Consequently, valine is sometimes mistakenly activated to form Valyl-AMP. researchgate.net
Second Sieve (Editing Site): To correct this error, IleRS has a second, distinct editing or hydrolytic site. When the misactivated valine is transferred to the tRNAIle, the resulting Val-tRNAIle is translocated to this editing site, where it is rapidly hydrolyzed. embopress.orgresearchgate.net This tRNA-dependent editing ensures that the incorrect valine is cleared before it can be used in any subsequent reaction, thereby guaranteeing the stereochemical and structural integrity of the intended product. embopress.org This proofreading function is crucial for minimizing the formation of the wrong dipeptide (e.g., Valyl-Valine instead of Isoleucyl-Valine if Valine were the intended second amino acid).
In Non-Ribosomal Peptide Synthetase (NRPS) Systems: Stereochemical control in NRPS is also robust, managed primarily by two types of domains:
Adenylation (A) Domains: The A-domain provides the primary level of specificity, selectively binding and activating the correct amino acid substrate from the cellular pool. researchgate.net The intricate architecture of the A-domain's binding pocket dictates its high fidelity for a specific amino acid, including its stereoisomer (typically the L-form).
Epimerization (E) Domains: NRPS modules can also contain optional E-domains, which catalyze the conversion of an L-amino acid, once it is tethered to the T-domain, into its D-amino acid counterpart. asm.org This allows for the controlled and specific incorporation of D-amino acids into the final peptide, a common feature of non-ribosomal peptides that is difficult to achieve with stereochemical precision in standard chemical synthesis. wikipedia.org
The combination of high substrate specificity in the A-domains and the action of specialized editing domains ensures that side reactions, such as the incorporation of incorrect amino acids or racemization, are minimized during enzymatic synthesis of the Isoleucyl-Valine dipeptide. researchgate.netresearchgate.net
| Enzymatic System | Mechanism | Description | Reference |
|---|---|---|---|
| Aminoacyl-tRNA Synthetase (e.g., IleRS) | Substrate Specificity | The active site preferentially binds the cognate amino acid (Isoleucine). | ebi.ac.uk |
| Proofreading/Editing | A separate editing site hydrolyzes incorrectly activated non-cognate amino acids (e.g., Valine). | embopress.orgresearchgate.net | |
| Non-Ribosomal Peptide Synthetase (NRPS) | A-Domain Specificity | The Adenylation (A) domain's binding pocket recognizes and activates only the specific amino acid substrate for its module. | researchgate.net |
| Epimerization (E) Domain | An optional domain that specifically converts a tethered L-amino acid to a D-amino acid, allowing for controlled stereochemical variation. | asm.org |
Molecular Mechanisms of Action and Cellular Signaling Involving Isoleucyl Valine Dipeptide
Interaction with Cellular Signaling Pathways
The Isoleucyl-Valine dipeptide has been shown to modulate several critical intracellular signaling cascades. These interactions underscore its role beyond a simple metabolic intermediate, highlighting its function as a bioactive peptide.
The General Control Nonderepressible 2 (GCN2) pathway is a key sensor of amino acid availability in eukaryotic cells. wikipedia.orgmdpi.com In response to amino acid deficiency, GCN2 is activated, leading to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). mdpi.comportlandpress.com This action generally represses global protein synthesis but selectively enhances the translation of certain mRNAs, such as that for the transcription factor ATF4, which in turn upregulates genes involved in amino acid biosynthesis and stress adaptation. portlandpress.comnih.gov
Studies have indicated that dipeptides, as products of protein degradation, can influence the GCN2 pathway. The accumulation of dipeptides is linked to metabolic shifts and stress responses. frontiersin.org Specifically, under conditions of amino acid starvation, the GCN2 pathway is activated to restore cellular homeostasis. nih.gov The modulation of this pathway can be influenced by the cellular pool of amino acids and their derivatives, including dipeptides like Isoleucyl-Valine.
| Pathway Component | Role in GCN2 Pathway | Implication of Modulation |
| GCN2 | Senses amino acid deficiency via uncharged tRNA. wikipedia.orgmdpi.com | Activation initiates the integrated stress response. portlandpress.com |
| eIF2α | Phosphorylated by activated GCN2. mdpi.com | Phosphorylation leads to repression of general protein synthesis. portlandpress.com |
| ATF4 | Transcription factor whose translation is upregulated upon eIF2α phosphorylation. portlandpress.com | Upregulates genes for amino acid synthesis and stress response. nih.gov |
This table summarizes the key components and functions within the GCN2 signaling pathway.
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces signals from the cell surface to the nucleus, regulating processes like cell growth, proliferation, differentiation, and apoptosis. qiagen.comcusabio.com The pathway is typically initiated by the activation of receptor tyrosine kinases, which leads to the activation of the small GTPase Ras. qiagen.com Ras then activates a kinase cascade involving Raf, MEK, and finally ERK. frontiersin.org Activated ERK can phosphorylate a multitude of cytoplasmic and nuclear targets. qiagen.com
Research on dipeptide mimetics of brain-derived neurotrophic factor (BDNF) has shown that these small molecules can activate the ERK/MAPK pathway. researchgate.net While not directly Isoleucyl-Valine, this suggests that small peptides can indeed modulate this critical pathway. Activation of the ERK pathway is associated with both pro- and anti-apoptotic functions, depending on the cellular context and the nature of the stimulus. nih.gov
G-protein-coupled receptors (GPCRs) constitute a large and diverse family of transmembrane receptors that detect a wide array of extracellular signals, including ions, neurotransmitters, hormones, and peptides. embopress.orgwikipedia.org Upon ligand binding, GPCRs undergo a conformational change that activates an associated heterotrimeric G protein, initiating downstream signaling cascades. wikipedia.org
Some GPCRs are known to be activated by amino acids or their derivatives. embopress.org For instance, the metabotropic glutamate (B1630785) receptors are a class of GPCRs that respond to the amino acid glutamate. scielo.org.mx While direct interaction of Isoleucyl-Valine with a specific GPCR has not been definitively established, the precedent for amino acid and peptide activation of GPCRs suggests a potential mechanism for IV dipeptide signaling at the cell surface. embopress.org
The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, growth factors, and cellular energy status. researchgate.netsdbonline.org TOR functions within two distinct protein complexes, TOR Complex 1 (TORC1) and TORC2. asm.org TORC1, in particular, integrates signals from amino acids to control protein synthesis and autophagy. sdbonline.org
Studies in plants have demonstrated that the levels of certain dipeptides fluctuate in a diurnal pattern and that this oscillation is dependent on TORC signaling. frontiersin.orgresearchgate.net Specifically, a reduction in TOR kinase activity leads to an increased accumulation of dipeptides. researchgate.net This suggests a feedback loop where dipeptides, as products of protein degradation (a process regulated by TOR), may in turn signal back to influence TORC activity, although the precise mechanisms remain to be fully elucidated. The activation of TORC1 by amino acids is a key step in promoting anabolic processes. sdbonline.org
The Phosphoinositide 3-kinase (PI3K) and atypical Protein Kinase C (aPKC) pathway is another crucial signaling cascade involved in metabolic regulation, particularly glucose uptake in skeletal muscle. Research has shown that branched-chain amino acid (BCAA)-containing dipeptides can stimulate glucose uptake in muscle cells. capes.gov.brjst.go.jpresearchgate.net
Specifically, studies using whey protein hydrolysates identified several BCAA-containing dipeptides, including Isoleucyl-Valine, that significantly stimulated glucose uptake in L6 myotubes. capes.gov.br Further investigation with the dipeptide Ile-Leu, a major component of these hydrolysates, revealed that its stimulatory effect on glucose uptake was dependent on both the PI3-kinase and aPKC pathways. capes.gov.brjst.go.jp The use of specific inhibitors for PI3-kinase (LY294002) and aPKC (GF109203X) completely abolished the dipeptide-induced glucose uptake. capes.gov.brjst.go.jp This indicates that these dipeptides likely activate this pathway to promote glucose transport into muscle cells, subsequently leading to increased glycogen (B147801) synthesis. capes.gov.brjst.go.jp
| Pathway | Key Function | Role of BCAA Dipeptides | Inhibitors |
| PI3-Kinase | Regulates cell growth, proliferation, and metabolism. | Essential for dipeptide-stimulated glucose uptake. capes.gov.brjst.go.jp | LY294002 capes.gov.brjst.go.jp |
| aPKC | Involved in insulin-stimulated glucose transport. sdbonline.org | Required for the stimulatory effect of dipeptides on glucose uptake. capes.gov.brjst.go.jp | GF109203X capes.gov.brjst.go.jp |
This interactive table outlines the involvement of the PI3-Kinase and aPKC pathways in BCAA dipeptide-mediated glucose uptake.
Modulation of Enzymatic Activities
The Isoleucyl-Valine dipeptide can also influence cellular function through the modulation of specific enzymatic activities.
One notable example is the interaction with Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of peptides and proteins. nih.govscielo.br DPP-IV plays a significant role in regulating the activity of various bioactive peptides, including incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). mdpi.comnih.gov While DPP-IV primarily targets peptides with proline or alanine (B10760859) at the second position, the broader family of dipeptidyl peptidases and their substrates is extensive. nih.govnih.gov Some peptides with hydrophobic amino acids, such as isoleucine and valine, at the N-terminus have been shown to possess DPP-IV inhibitory activity. mdpi.com Inhibition of DPP-IV can enhance the signaling of its substrates, which has implications for various physiological processes, including glucose homeostasis. mdpi.comcas.cz
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Mechanisms
Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govacs.org The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. jst.go.jp Peptides, particularly those with specific amino acid compositions, have been identified as potent inhibitors of DPP-IV.
The Isoleucyl-Valine dipeptide is a notable inhibitor of DPP-IV. The mechanism of inhibition is largely attributed to the hydrophobic nature of its constituent amino acids. nih.govmdpi.com The active site of DPP-IV contains a hydrophobic pocket that accommodates the side chains of isoleucine and valine. nih.gov This interaction is primarily driven by hydrophobic forces and the formation of hydrogen bonds between the dipeptide and the amino acid residues within the active site of the enzyme. nih.gov
The N-terminal amino acid of an inhibitory peptide plays a significant role in its binding affinity to DPP-IV. nih.gov In the case of the this compound, the N-terminal isoleucine residue, with its bulky and hydrophobic side chain, is crucial for effective binding within the hydrophobic pocket of DPP-IV. nih.gov This binding can disrupt the normal catalytic activity of the enzyme, preventing it from cleaving its natural substrates. nih.gov The presence of a methyl group on both isoleucine and valine further enhances the binding affinity to DPP-IV, contributing to its inhibitory effect. nih.gov
Molecular docking studies on various dipeptides have elucidated the key interactions with DPP-IV. For instance, diprotin A (Ile-Pro-Ile), a known competitive inhibitor of DPP-IV, binds strongly to the substrate-binding site. mdpi.com While specific docking data for Isoleucyl-Valine is not extensively detailed in the reviewed literature, the general principles derived from other hydrophobic dipeptides suggest a similar mode of action. The interaction likely involves the formation of a stable complex with the enzyme, thereby blocking its active site and inhibiting its function.
Table 1: Factors Influencing Dipeptidyl Peptidase IV (DPP-IV) Inhibition by Peptides
| Factor | Description | Reference |
| N-Terminal Amino Acid | Hydrophobic amino acids such as isoleucine, valine, and leucine (B10760876) at the N-terminus are crucial for binding to the hydrophobic pocket of DPP-IV. | nih.gov |
| Hydrophobicity | The overall hydrophobicity of the peptide contributes to its ability to interact with the active site of DPP-IV. | nih.govmdpi.com |
| Side Chain Structure | The presence of methyl groups, as found in isoleucine and valine, can enhance the binding affinity to DPP-IV. | nih.gov |
| Peptide Length | Dipeptides and tripeptides are often effective inhibitors, with their length influencing how they fit into the enzyme's binding pocket. | acs.org |
Branched-Chain Amino Acid Catabolism Enzyme Regulation
The catabolism of branched-chain amino acids (BCAAs), including isoleucine and valine, is a critical metabolic pathway primarily occurring in skeletal muscle. mdpi.comnih.gov This process is initiated by two key enzymes: branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH). mdpi.com BCAT catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), while BCKDH catalyzes the irreversible oxidative decarboxylation of BCKAs. mdpi.comnih.gov
While direct evidence for the regulation of BCAT and BCKDH by the Isoleucyl-Valine dipeptide is not extensively documented, studies on other dipeptides suggest a potential regulatory role. For example, the dipeptide glycyl-leucine has been shown to act as a heterotropic negative effector of threonine deaminase, an enzyme involved in the biosynthesis of isoleucine. nih.gov This indicates that dipeptides can indeed modulate the activity of enzymes within amino acid metabolic pathways.
The catabolism of BCAAs is tightly regulated to maintain amino acid homeostasis. mdpi.com The activity of BCKDH, the rate-limiting enzyme in BCAA catabolism, is controlled by a phosphorylation/dephosphorylation cycle. youtube.com It is plausible that the Isoleucyl-Valine dipeptide, as a product of protein degradation, could participate in feedback regulation of this pathway. An accumulation of the dipeptide might signal a state of amino acid abundance, potentially leading to an alteration in the activity of BCAT or the regulatory state of the BCKDH complex. However, further research is required to elucidate the specific molecular interactions and signaling cascades involved.
Table 2: Key Enzymes in Branched-Chain Amino Acid (BCAA) Catabolism
| Enzyme | Function | Location | Regulation | Reference |
| Branched-chain aminotransferase (BCAT) | Reversible transamination of BCAAs to BCKAs. | Mitochondria and Cytosol | Substrate availability | mdpi.comnih.gov |
| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Irreversible oxidative decarboxylation of BCKAs. | Mitochondria | Phosphorylation (inhibition) / Dephosphorylation (activation) | mdpi.comyoutube.com |
Glutathione (B108866) S-transferase (GST) and Catalase Activity Enhancement
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. nih.govmdpi.com Catalase is another vital antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage. Some bioactive peptides have been shown to possess antioxidant properties and can enhance the activity of these protective enzymes. nih.govmdpi.com
While direct studies on the effect of the Isoleucyl-Valine dipeptide on catalase activity are limited, research on GSTs provides a potential link. Naturally occurring isoforms of human glutathione S-transferase P1-1 (GSTP1-1) that differ by having either an isoleucine or a valine at position 104 exhibit different enzymatic properties. nih.gov Specifically, the isoform with isoleucine at this position shows a higher affinity for the substrate 1-chloro-2,4-dinitrobenzene (B32670) compared to the isoform with valine. nih.gov This finding suggests that the presence of these specific amino acids within the enzyme structure can modulate its catalytic function.
Although this does not directly demonstrate that the this compound enhances GST activity, it highlights the importance of isoleucine and valine in the context of GST function. It is conceivable that the this compound could interact with GSTs, potentially acting as a modulator of their activity or influencing their expression levels. Furthermore, some dipeptides, such as Trp-Val, have been shown to possess antioxidant activity by scavenging free radicals. nih.gov This antioxidant capacity could indirectly contribute to an enhanced cellular antioxidant defense system, which includes enzymes like GST and catalase. However, more direct research is needed to confirm a direct enhancing effect of the Isoleucyl-Valine dipeptide on GST and catalase activity.
Interactions with Biological Macromolecules
Formation of Protein-Protein-Metabolite Complexes
Recent research has revealed that small molecules, including dipeptides, can be integral components of protein complexes, where they can influence protein function and cellular signaling. frontiersin.org This concept of protein-protein-metabolite complexes suggests a novel layer of regulation within the cell. Dipeptides, as products of protein degradation, are well-positioned to act as signaling molecules that reflect the metabolic state of the cell. mdpi.com
While specific evidence for the Isoleucyl-Valine dipeptide forming such complexes is not yet available, the general principle has been established through techniques like co-fractionation-mass spectrometry (CF-MS). frontiersin.org This method has demonstrated that various dipeptides co-elute with numerous proteins, suggesting their presence in stable complexes. frontiersin.org The interaction of dipeptides within these complexes can potentially alter the conformation and activity of the associated proteins, thereby modulating metabolic pathways. For example, in plants, certain dipeptides are thought to regulate enzymatic activities and carbon flux distribution. frontiersin.org Given the metabolic importance of branched-chain amino acids, it is plausible that the Isoleucyl-Valine dipeptide could form complexes with proteins involved in BCAA metabolism or other related pathways, acting as an allosteric regulator. Further investigation is required to identify the specific protein partners of the this compound and to understand the functional consequences of these interactions.
Peptide Transporter (PEPT1) Interactions
The intestinal absorption of di- and tripeptides is primarily mediated by the peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells. solvobiotech.complos.org PEPT1 is a proton-coupled symporter, meaning it transports peptides into the cell along with protons, driven by an electrochemical proton gradient. researchgate.net
The Isoleucyl-Valine dipeptide is a substrate for PEPT1. The structural features of a peptide, such as the hydrophobicity of its amino acid side chains, play a crucial role in its affinity for PEPT1. guidetopharmacology.orgasm.org Peptides containing hydrophobic amino acids like isoleucine and valine generally exhibit a higher affinity for the transporter. asm.org The presence of these bulky, nonpolar side chains is thought to facilitate the binding of the peptide to the transporter's binding site.
Kinetic studies of PEPT1 have shown that it can transport a vast array of di- and tripeptides, with affinity constants (Km) typically in the millimolar range. solvobiotech.comresearchgate.net While specific kinetic data for the transport of the Isoleucyl-Valine dipeptide by PEPT1 are not detailed in the reviewed literature, studies with dipeptide prodrugs containing isoleucine have demonstrated significantly increased affinity for PEPT1. nih.gov For instance, an isoleucyl-glycyl-floxuridine prodrug showed a high affinity for PEPT1 in various cell lines. nih.gov This suggests that the presence of isoleucine is a key determinant for efficient transport via PEPT1. The transport of the this compound by PEPT1 is a critical step for its systemic availability and subsequent biological effects.
Table 3: Characteristics of Peptide Transporter 1 (PEPT1) and Substrate Interactions
| Characteristic | Description | Reference |
| Transport Mechanism | Proton-coupled symport; electrogenic. | researchgate.net |
| Affinity | Low affinity, high capacity (Km typically 0.2-10 mM). | solvobiotech.com |
| Substrate Specificity | Transports most di- and tripeptides. | plos.orgguidetopharmacology.org |
| Influence of Hydrophobicity | Higher affinity for peptides with hydrophobic amino acid residues like isoleucine and valine. | asm.org |
| Structural Requirements | Prefers peptides with a free N-terminus and C-terminus, and L-α-amino acids. | asm.org |
Hydrophobic Interactions with Membrane Lipid Bilayers
The interaction of peptides with biological membranes is a fundamental process that can influence their transport, localization, and biological activity. The hydrophobic nature of the Isoleucyl-Valine dipeptide is a key determinant of its interaction with membrane lipid bilayers. Both isoleucine and valine are among the most hydrophobic proteinogenic amino acids. acs.org
The hydrophobic side chains of isoleucine and valine can favorably interact with the nonpolar acyl chains of phospholipids (B1166683) that constitute the core of the lipid bilayer. researchgate.net This interaction can facilitate the partitioning of the dipeptide into the membrane, a process that may precede its transport across the membrane or its interaction with membrane-embedded proteins. The extent of this hydrophobic interaction can influence the permeability of the membrane to the dipeptide.
Biological Roles and Functional Investigations of Isoleucyl Valine Dipeptide in Research Models
Roles in Metabolic Regulation
The metabolic influence of the Isoleucyl-Valine dipeptide and its constituent amino acids is a key area of investigation. Research in various models suggests a significant role in modulating fundamental metabolic pathways.
Carbon Flux Distribution
While direct studies on the Isoleucyl-Valine dipeptide's specific role in carbon flux distribution are limited, research on dipeptides in plant models provides a conceptual framework. Dipeptides, as products of protein degradation, are recognized as metabolic switches that can influence the direction of carbon through central metabolic pathways. nih.gov For instance, certain dipeptides have been shown to regulate key glycolytic enzymes, thereby redirecting carbon flux. This regulatory role is crucial for metabolic adaptation to changing environmental conditions. Although the specific action of the Isoleucyl-Valine dipeptide in this context has not been detailed, the established function of other dipeptides in modulating carbon distribution suggests a potential area for future investigation.
Metabolic Rewiring in Diel Cycles (e.g., Arabidopsis thaliana)
In the model plant Arabidopsis thaliana, proteogenic dipeptides have been identified as key players in the metabolic adjustments that occur during day-night cycles. nih.gov A study investigating the abundance of 179 dipeptides during short-day and long-day diel cycles revealed that the levels of 38 dipeptides oscillated significantly, with accumulation peaking towards the end of the day. nih.gov These rhythmic dipeptides were notably enriched in glucogenic amino acids, which can be converted to glucose. This finding suggests that dipeptides may act as signals for metabolic rewiring in response to changes in carbon availability between light and dark periods. nih.govfrontiersin.orgnih.gov The Target of Rapamycin (TOR) signaling pathway, a central regulator of metabolism, appears to be involved in mediating these diurnal fluctuations in dipeptide levels. nih.govfrontiersin.orgnih.gov While the Isoleucyl-Valine dipeptide was not specifically highlighted in this study, the research provides a strong indication that dipeptides, in general, are integral to the metabolic flexibility of plants during diel cycles.
| Diel Cycle Stage | General Dipeptide Level Fluctuation in A. thaliana | Potential Metabolic Role |
| End of Day (Light Period) | Peak accumulation | Signaling for metabolic shifts in preparation for the dark period |
| Night (Dark Period) | Gradual decrease | Mobilization as alternative energy sources or for biosynthesis |
Modulation of Glucose Metabolism
The constituent amino acids of the IV dipeptide, isoleucine and valine, have been individually shown to modulate glucose metabolism. In rat models, intrahypothalamic infusions of both isoleucine and valine were found to lower blood glucose levels by decreasing liver glucose production. nih.gov This suggests a central mechanism in the brain for sensing these amino acids and regulating systemic glucose homeostasis. nih.gov Kinetic studies have revealed that both isoleucine and valine can inhibit endogenous glucose production. nih.gov Furthermore, research in healthy men has shown that isoleucine can reduce peak plasma glucose levels after a mixed-nutrient drink, an effect not observed with valine. mdpi.com A study on the combined effect of isoleucine and valine supplementation in pigs on a very low-protein diet showed improved glucose clearance. nih.gov
| Amino Acid | Experimental Model | Observed Effect on Glucose Metabolism |
| Isoleucine | Rat | Decreased liver glucose production, lowered blood glucose nih.gov |
| Valine | Rat | Decreased liver glucose production, lowered blood glucose nih.gov |
| Isoleucine | Human | Reduced peak plasma glucose after a mixed-nutrient drink mdpi.com |
| Isoleucine and Valine (combined) | Pig | Improved glucose clearance nih.gov |
Role in Propionyl-CoA Generation
The catabolism of both isoleucine and valine is a known source of propionyl-CoA, a crucial intermediate in cellular metabolism. wikipedia.orgnih.govreactome.orgnih.govsketchy.com In 3T3-L1 adipocytes, it was demonstrated that valine and isoleucine contributed 100% to the lipogenic propionyl-CoA pool. nih.gov This highlights the significance of these amino acids in providing the three-carbon units necessary for various metabolic processes, including the synthesis of odd-chain fatty acids. nih.govnih.gov The metabolic breakdown of isoleucine yields both acetyl-CoA and propionyl-CoA, while valine degradation produces propionyl-CoA. nih.gov This positions the Isoleucyl-Valine dipeptide as a potential precursor for both two-carbon and three-carbon metabolic units.
Influence on Cellular and Systemic Processes in Non-Human Models
Beyond metabolic regulation, the constituents of the Isoleucyl-Valine dipeptide have been shown to impact cellular and systemic functions, particularly within the gastrointestinal tract.
Intestinal Immune Defense and Morphological Integrity
Research indicates that bioactive peptides can play a significant role in modulating intestinal mucosal immunity and maintaining the integrity of the gut barrier. nih.govnih.govnih.govbristol247.com While direct evidence for the Isoleucyl-Valine dipeptide is limited, a study on the effects of a mixture of valine and isoleucine in protein-restricted pigs demonstrated a reversal of negative effects on gut morphology. This suggests a role for these amino acids in maintaining the structural integrity of the intestine. Furthermore, L-valine, derived from gut microbiota, has been shown to protect against sepsis-induced intestinal injury in mice by preserving the intestinal barrier function. frontiersin.org This protective effect was associated with improvements in the colonic mucosal structure. frontiersin.org Peptides from other sources have been shown to promote the secretion of secretory immunoglobulin A (SIgA) in the intestinal mucosa, a key component of the intestinal immune defense. nih.gov
| Compound/s | Experimental Model | Observed Effect on Intestinal Health |
| Mixture of Valine and Isoleucine | Pig | Reversed negative effects on gut morphology in protein-restricted diets |
| L-Valine | Mouse | Protected against sepsis-induced intestinal injury; improved colonic mucosal structure frontiersin.org |
Mitigation of Oxidative Stress Responses
While direct studies on the simple Isoleucyl-Valine dipeptide's capacity to mitigate oxidative stress are limited, the structural characteristics of its constituent amino acids and related peptide structures provide insights into its potential antioxidant properties. Peptides rich in hydrophobic amino acids, such as isoleucine and valine, are known to exhibit free radical scavenging activity. This is attributed to their ability to donate electrons to reactive oxygen species (ROS), thereby neutralizing them.
A study on a novel synthetic peptide, Nicotinyl–Isoleucine–Valine–Histidine (NA–IVH), demonstrated the potential contribution of the this compound core to antioxidant functions. In this research, the NA–IVH compound was shown to promote the expression of antioxidant genes in human keratinocyte cells (HaCaT) nih.govresearchgate.net. While this molecule has additional components, the presence of the isoleucine-valine structure is a key feature. Further research has indicated that peptides containing hydrophobic amino acids like isoleucine and valine can contribute to creating a microenvironment that is favorable for antioxidant activity mdpi.com.
| Compound/Extract | Model System | Observed Antioxidant Effect |
| Nicotinyl–Isoleucine–Valine–Histidine (NA–IVH) | Human Keratinocyte Cells (HaCaT) | Increased expression of antioxidant genes. nih.govresearchgate.net |
| Peptides with Hydrophobic Amino Acids (e.g., Isoleucine, Valine) | In vitro chemical assays | Exhibit free radical scavenging activity. mdpi.com |
Regulation of Platelet Activation
Muscle Metabolism and Glycogen (B147801) Content Modulation
The impact of the Isoleucyl-Valine dipeptide on muscle metabolism and glycogen content is an area that requires more specific investigation. Studies have, however, examined the individual roles of its constituent amino acids, isoleucine and valine, in muscle tissue. For instance, research on C2C12 myotubes, a mouse muscle cell line, has shown that while isoleucine did not significantly affect glycogen synthesis, both leucine (B10760876) and valine were found to cause a significant increase in intracellular glycogen compared to controls nih.gov. This suggests that the valine component of the dipeptide could potentially contribute to glycogen modulation in muscle cells. However, without direct studies on the dipeptide itself, its precise role remains speculative.
| Amino Acid | Model System | Effect on Glycogen Synthesis |
| Isoleucine | C2C12 Myotubes | No significant difference compared to control. nih.gov |
| Valine | C2C12 Myotubes | Significant increase compared to control. nih.gov |
| Leucine | C2C12 Myotubes | Significant increase compared to control. nih.gov |
Impact on Seed Development and Germination in Plants
The specific role of the Isoleucyl-Valine dipeptide in the development and germination of plant seeds is not well-defined in current research. However, studies on the catabolism of branched-chain amino acids (BCAAs), including isoleucine and valine, in plants like Arabidopsis thaliana have revealed their critical importance in these processes. Disruptions in the mitochondrial degradation pathway of valine have been shown to lead to significant defects in seed development and reduced germination rates nih.govnih.gov. For example, a null mutant for the enzyme methylmalonate semialdehyde dehydrogenase, which is involved in valine catabolism, resulted in seeds with wrinkled coats, decreased storage reserves, and elevated levels of valine and leucine, along with reduced germination nih.govnih.gov. This highlights the importance of proper BCAA metabolism for seed viability, though the direct effect of the this compound itself has not been investigated.
Dipeptide Occurrence and Distribution in Biological Matrices
The presence of the Isoleucyl-Valine dipeptide has been identified in various biological sources, particularly in fermented products and protein hydrolysates. Its detection in these matrices is often a result of the enzymatic breakdown of larger proteins.
Detection in Fermented Beverages (e.g., champagne wine)
Research utilizing liquid chromatography/tandem mass spectrometry (LC–ESI–MS/MS) has confirmed the presence of the Isoleucyl-Valine (Ile-Val) dipeptide, along with its isomer Valyl-Isoleucine (Val-Ile), in champagne wine. The identification of these small peptides is significant as they can influence the sensory characteristics of the beverage. The presence of these dipeptides is likely a result of the proteolysis of grape and yeast proteins during the fermentation and aging processes.
Identification in Plant-Derived Hydrolysates (e.g., green tea grounds)
While the direct identification of the Isoleucyl-Valine dipeptide in green tea grounds hydrolysates is not explicitly documented, studies have shown that the hydrolysis of proteins from green tea residue can increase the content of free amino acids, including isoleucine and valine. The enzymatic hydrolysis of plant proteins is a common method for producing bioactive peptides and free amino acids nih.gov. Given that isoleucine and valine are components of green tea proteins, it is plausible that the Isoleucyl-Valine dipeptide could be present in such hydrolysates, although specific identification would require further targeted analysis. Protein hydrolysates from various plant sources are known to contain a variety of di- and tripeptides.
Presence in Fungal Metabolomes (e.g., Pleurotus ostreatus)
The dipeptide Isoleucyl-Valine (Ile-Val) has been identified as a naturally occurring metabolite within the fungal kingdom, specifically in the edible oyster mushroom, Pleurotus ostreatus. Advanced metabolomic studies utilizing liquid chromatography/mass spectrometry combined with quadrupole time-of-flight (LC/MS Q-TOF) analysis have enabled the comprehensive profiling of polar metabolites in this species. acs.orgunipg.it
A significant investigation into the amino acid and dipeptide composition of P. ostreatus grown on different lignocellulosic substrates revealed the definitive presence of Isoleucyl-Valine. unipg.it This research represents one of the first instances where the endogenous occurrence of a wide array of dipeptides, including Ile-Val, was documented in this mushroom. unipg.it The study highlighted that the expression of these compounds could be influenced by the chemical composition of the growth substrate, suggesting a potential strategy to modulate the nutritional profile of the mushroom. acs.orgresearchgate.net
The identification of Ile-Val is part of a broader discovery of numerous dipeptides in P. ostreatus, which underscores the complexity of its metabolome. unipg.it These untargeted metabolomic approaches are crucial for mapping the biochemical pathways within the fungus, which include the biosynthesis and degradation of branched-chain amino acids like isoleucine and valine. nih.govfrontiersin.org The presence of dipeptides such as Isoleucyl-Valine provides a deeper understanding of the nutritional and potential bioactive components of this widely consumed fungus. acs.org
Role as Protein Degradation Products
Isoleucyl-Valine is recognized as an intermediate product of protein catabolism. It is a dipeptide composed of the essential branched-chain amino acids (BCAAs) isoleucine and valine, linked by a peptide bond. In biological systems, the breakdown of dietary proteins or endogenous cellular proteins is a fundamental process. This process, known as proteolysis or protein degradation, is carried out by enzymes called proteases and peptidases.
During digestion or cellular protein turnover, large protein molecules are cleaved into smaller polypeptides, which are then further broken down into even smaller peptides, including dipeptides and tripeptides, and ultimately into individual amino acids. wikipedia.org Isoleucyl-Valine represents one such short-lived intermediate in this degradative cascade. wikipedia.org It is considered an incomplete breakdown product that arises before the final hydrolytic cleavage separates it into its constituent amino acids, free isoleucine and valine.
Advanced Analytical and Computational Methodologies in Isoleucyl Valine Dipeptide Research
Spectroscopic Techniques
Spectroscopic techniques are central to the analysis of dipeptides, providing detailed information on their mass, structure, and conformation. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools used in this field.
Mass spectrometry has become an indispensable technology for the analysis of peptide mixtures, offering high sensitivity for detecting low-level analytes in complex matrices. nih.govresearchgate.net It is a powerful tool for analyzing native proteins and peptides and has become a cornerstone of proteomics and peptidomics. dicp.ac.cn
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and widely used method for the simultaneous determination and quantification of amino acids and dipeptides in various biological samples. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov
For the analysis of isoleucine and valine, the constituent amino acids of the IV dipeptide, LC-MS/MS methods have been developed that are sensitive, reproducible, and require minimal sample volume, often as little as 20 μL of plasma. nih.govnih.gov These methods typically involve a straightforward sample preparation process, such as protein precipitation, without the need for chemical derivatization. nih.gov Isotope-labeled internal standards, such as leucine(13C6;15N), isoleucine(13C6;15N), and valine(13C5;15N), are often used to ensure accurate quantification. nih.gov
In a broader context of dipeptide analysis, UPLC-MS/MS (Ultra-Performance Liquid Chromatography) methods have been established for the quantification of numerous dipeptides. nih.gov To enhance sensitivity and chromatographic separation, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (AQC) can be employed, which labels primary and secondary amines. nih.gov The identification and quantification are then achieved using multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring parent-to-daughter ion transitions. nih.gov For instance, a study on 36 different dipeptides used a specific MRM transition with a fragment mass of 171.1, derived from the derivatization reagent, to represent each dipeptide. nih.gov
Table 1: LC-MS/MS Parameters for BCAA Analysis
| Parameter | Description | Reference |
|---|---|---|
| Sample Volume | 20 μL of plasma | nih.gov |
| Sample Preparation | Protein precipitation with methanol containing internal standards | nih.gov |
| Chromatography | Isocratic gradient on a mixed-mode Intrada column | nih.gov |
| Internal Standards | Leucine(13C6;15N), Isoleucine(13C6;15N), Valine(13C5;15N) | nih.gov |
| MS Detection | Multiple-Reaction Monitoring (MRM) mode | nih.gov |
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. cpcscientific.com A major advantage of ESI-MS is that it rarely causes molecular fragmentation, allowing for the analysis of intact molecules. cpcscientific.com While small molecules typically show a single charged state, larger molecules like peptides can ionize as multiple charged variants, which can complicate the spectra but also provide valuable information. cpcscientific.com
The identification of many dipeptides through LC-ESI-MS/MS can be challenging because they may exhibit limited mass spectral information. nih.gov However, ESI-MS is a fundamental component of modern peptide analysis, and all synthetically prepared peptides should be analyzed by this method to confirm their identity and purity. uab.edu The technique is sensitive enough to detect impurities such as the failure to remove blocking groups used during synthesis. uab.edu
In the context of this compound research, ESI-MS is crucial for determining the molecular weight of the dipeptide and for serving as the ion source for subsequent fragmentation analysis in tandem mass spectrometry.
High-resolution mass spectrometry (HRMS) coupled with ESI allows for the measurement of accurate molecular weights of intact molecular ions, which in turn enables the confident assignment of a molecular formula. nih.gov This capability is critical for distinguishing between compounds with very similar masses. For example, HRMS-ESI has been used to determine the mass of L-valine azide with high accuracy, demonstrating its utility in characterizing amino acid derivatives. researchgate.net In the study of the this compound, HRMS-ESI would provide a precise mass measurement, confirming its elemental composition and distinguishing it from isobaric compounds.
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including peptides. nih.govresearchgate.net It involves the fragmentation of selected precursor ions (e.g., the protonated molecule [M+H]+) and the analysis of the resulting product ions. This fragmentation provides detailed structural information. nih.govnih.gov
However, the structural elucidation of some dipeptides can be ambiguous because they may produce a dominant or single product ion in the ESI-MS/MS spectra of their protonated molecules. nih.gov To overcome this limitation, alternative strategies have been developed. One such approach is the fragmentation of sodium adducts ([M+Na]+) instead of protonated molecules. The presence of the sodium adduct alters the charge distribution during fragmentation, leading to more informative spectra and enabling detailed structural elucidation. nih.gov Another technique involves chemical derivatization, for instance with isobutyl chloroformate, which also modifies the fragmentation pattern to reveal more structural detail. nih.gov These methods allow for the unambiguous identification of dipeptides at low concentrations. nih.gov
The fragmentation patterns in MS/MS spectra, typically consisting of b-series and y-series ions, provide the sequence information of the peptide. researchgate.net For the Isoleucyl-Valine dipeptide, MS/MS analysis would involve isolating the protonated molecule and inducing fragmentation to produce characteristic ions that confirm the sequence and structure.
Table 2: MS/MS Fragmentation Ions for Peptide Sequencing
| Ion Type | Description |
|---|---|
| b-ions | Contain the N-terminus and are formed by cleavage of the peptide bond. |
| y-ions | Contain the C-terminus and are formed by cleavage of the peptide bond. |
| a-ions | Formed by the loss of a carbonyl group from b-ions. |
| c-ions | Result from cleavage of the N-Cα bond. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of molecules in solution. shu.edu In the context of the this compound, NMR studies can provide insights into the conformation of the individual isoleucine and valine residues.
Studies on L-isoleucine and L-valine in the presence of isoleucyl-tRNA synthetase have utilized transferred nuclear Overhauser effect (TRNOE) experiments to determine the conformations of the bound amino acids. nih.govacs.org The TRNOE effect is observed when there is chemical exchange between a free and a bound state. nih.govacs.org These analyses revealed that the side chains of both L-isoleucine and L-valine lie in a hydrophobic pocket of the enzyme's active site. nih.gov Specifically, the IleRS-bound L-isoleucine adopts a gauche+ form around the Cα-Cβ bond and a trans form around the Cβ-Cγ1 bond, while the bound L-valine takes on a gauche- form about the Cα-Cβ bond. nih.govacs.org
For larger proteins containing isoleucine, valine, and leucine (B10760876), specific isotope labeling schemes (IVL labeling) have been developed to enhance NMR signals from the methyl groups of these residues. protein-nmr.org.uk This approach involves producing proteins that are uniformly 2H, 13C, 15N-labeled, except for specific methyl groups in the Ile, Val, and Leu side chains which are 1H, 13C-labeled. protein-nmr.org.uk This strategy is particularly useful for improving structure calculations of large proteins by providing crucial structural restraints from NOE signals between methyl groups, which are often buried in the protein core. protein-nmr.org.uk While these studies focus on larger systems, the principles and techniques are applicable to conformational studies of the this compound itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conformational Analysis via Vicinal Spin-Spin Coupling Constants (SSCCs)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. A key component of this analysis involves the measurement of vicinal spin-spin coupling constants (³J), which are sensitive to the dihedral angles that define molecular conformation. For the Isoleucyl-Valine dipeptide, SSCCs provide detailed information about the side-chain orientations.
The conformational analysis of the valine residue's side chain, for example, is heavily reliant on the measurement of various homonuclear and heteronuclear coupling constants related to the χ1 dihedral angle. nih.gov These constants, including ³JHαHβ, ³JNHβ, and ³JC'Hβ, can be quantitatively evaluated using specialized NMR experiments. nih.gov By fitting these experimental ³J values to Karplus equations, which describe the relationship between coupling constants and dihedral angles, researchers can determine the preferred rotameric states of the amino acid side chains. nih.gov This analysis can distinguish between single, stable rotameric states and dynamic equilibria between multiple staggered rotamers. nih.gov While this technique is often applied to larger proteins, the principles are directly applicable to characterizing the conformational preferences of the isoleucine and valine residues within the this compound. nih.govnih.gov
| Coupling Constant | Involved Nuclei | Provides Information On |
|---|---|---|
| ³J(Hα,Hβ) | ¹H - ¹H | χ1 dihedral angle |
| ³J(N,Hβ) | ¹⁵N - ¹H | χ1 dihedral angle |
| ³J(C',Hβ) | ¹³C - ¹H | χ1 dihedral angle |
| ³J(Hα,Cγ) | ¹H - ¹³C | χ1 dihedral angle |
| ³J(C',Cγ) | ¹³C - ¹³C | χ1 dihedral angle |
Methyl Group Assignments in Protein Systems
In NMR studies of large proteins and protein complexes, spectral overlap presents a significant challenge. To overcome this, specific isotopic labeling strategies have been developed that target the methyl groups of isoleucine, leucine, and valine (ILV). protein-nmr.org.uk These residues are often located in the hydrophobic core of proteins, making their methyl groups sensitive probes of protein structure and dynamics.
The specific protonation of valine and leucine methyl groups is often achieved by overexpressing proteins in a deuterated medium supplemented with labeled precursors like α-ketoisovalerate. nih.govosti.gov This leads to the production of proteins where only the methyl groups of these residues are ¹H/¹³C labeled against an otherwise deuterated background. protein-nmr.org.uknih.gov This dramatically simplifies complex NMR spectra. osti.govnih.gov For valine, stereospecific labeling of the pro-R and pro-S methyl groups can be achieved, which is crucial for high-resolution structure determination. nih.govosti.gov This improved labeling scheme helps to resolve the issue of overcrowding in NMR spectra, which is essential for the site-specific measurement of structural and dynamic parameters in very large protein assemblies. nih.gov The this compound itself can be used as a component in developing and validating these labeling strategies, which are then applied to much larger and more complex biological systems.
| Precursor | Labeled Residues | Labeling Outcome |
|---|---|---|
| α-ketoisovalerate | Valine, Leucine | ¹³C labeling exclusively on methyl groups. nih.gov |
| α-ketobutyrate | Isoleucine | ¹³C labeling exclusively on methyl groups. nih.gov |
| 2-acetolactate | Valine, Leucine | Stereospecific labeling of side chains. osti.gov |
Computational Chemistry and Modeling
Computational methods, particularly those rooted in quantum mechanics, provide a powerful complement to experimental techniques. They allow for the detailed investigation of molecular properties and processes that can be difficult to access experimentally.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and geometry of biological molecules like dipeptides. distantreader.orgnih.gov It offers a balance between computational cost and accuracy, making it suitable for calculating structures, energies, and vibrational frequencies of systems like the Isoleucyl-Valine dipeptide. distantreader.orgresearchgate.net
DFT calculations are instrumental in exploring the conformational landscape of dipeptides. researchgate.net For hydrophobic dipeptides like IV, these calculations can determine the most energetically favorable conformations in different environments, such as in a vacuum or in an aqueous solution. rsc.orgrsc.org A critical aspect of this analysis is the proper description of the zwitterionic state (containing both a positive and a negative charge), which is the dominant form in physiological conditions. rsc.org
Studies combining DFT with implicit and explicit solvent models have shown that for the class of dipeptides including IV, the most favorable conformation in an aqueous solution is very similar to the conformation found in its crystal structure. rsc.orgrsc.org This suggests that these dipeptides behave as quasi-rigid molecules during the self-assembly process. rsc.orgrsc.org The interaction between the zwitterionic dipeptide and the solvent is fundamental in determining these preferred conformations. rsc.org
Dipeptides are known to form well-ordered structures through molecular self-assembly, driven by noncovalent interactions like hydrogen bonding and hydrophobic forces. researchgate.netacs.org DFT is used to investigate the energetics and structural changes associated with the assembly of isolated dipeptides into larger crystalline structures. researchgate.netacs.org
For hydrophobic dipeptides, including Isoleucyl-Valine (IV), research has shown they belong to a class that self-assembles into crystals composed of elongated helical tubes with narrow hydrophobic channels. researchgate.net DFT studies have revealed that the key factor determining whether the channels are hydrophobic or hydrophilic is the position where the amino acid side chain branches. researchgate.netacs.org This insight helps to explain the different self-assembly pathways followed by various dipeptides and is crucial for understanding processes like amyloid aggregation. researchgate.net
The interaction of peptides with metal ions is vital for numerous biological functions. DFT calculations can be employed to characterize the binding of various cations to dipeptides like Isoleucyl-Valine. researchgate.net This computational approach allows for the determination of key thermodynamic parameters, such as interaction energies, for the binding of different physiologically relevant metal ions (e.g., Ca²⁺, Mg²⁺). researchgate.netscientific.net
By optimizing the geometry of the dipeptide-ion complex, researchers can analyze changes in bond lengths and dihedral angles upon ion binding, providing insights into conformational changes. researchgate.netscientific.net The calculations can predict the preferred binding sites on the peptide and the strength of the interaction in a solvent environment. scientific.net This information is valuable for understanding the role of metal ions in modulating peptide structure and function. nih.gov
| Metal Ion | Interaction Energy (kcal/mol) in Water |
|---|---|
| Be²⁺ | -2.393 scientific.net |
| Mg²⁺ | -17.489 scientific.net |
| Ca²⁺ | -25.938 scientific.net |
Molecular Mechanics (MM) and Force Field Parameters
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. The accuracy of MM simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the energy of a system as a function of its atomic coordinates. For peptides, widely used force fields include CHARMM and AMBER.
The development of these force fields involves a meticulous parameterization process. For instance, the CHARMM force field parameters are refined by targeting a range of data, including quantum mechanical (QM) calculations for dipeptides and experimental data on small peptides. nih.gov The process for the CHARMM36 force field included optimizing side-chain dihedral potentials against QM energies from various dipeptides. nih.gov Similarly, AMBER force fields have undergone continuous development, with parameters for backbone dihedrals being refitted using data from alanine (B10760859) and glycine dipeptides, and subsequently validated against a broader range of peptide conformations. nih.gov
While these force fields are parameterized to be applicable to all standard amino acids, including isoleucine and valine, specific parameter sets tailored exclusively for the isoleucyl-valine dipeptide are not typically published as standalone entities. Instead, the parameters for isoleucine and valine residues within these comprehensive force fields are utilized for simulations involving the this compound. The validation of these parameters is often demonstrated through their ability to reproduce experimental data for a wide array of peptides and proteins. nih.gov
| Force Field Family | General Approach | Relevant Dipeptides in Parameterization |
|---|---|---|
| CHARMM | Optimization of backbone and side-chain dihedral potentials against QM and experimental data. nih.gov | Various dipeptides representing all standard amino acids. nih.gov |
| AMBER | Refitting of backbone dihedral parameters using model dipeptides and tetrapeptides. nih.gov | Alanine and Glycine dipeptides are key models for backbone parameters. nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules, providing insights into conformational changes and intermolecular interactions.
All-atom MD simulations provide a high-resolution view of the structural dynamics of peptides. In such simulations, every atom in the system, including solvent molecules, is explicitly represented. This level of detail allows for the investigation of subtle conformational changes and interactions.
A study on the valine dipeptide using all-atom MD simulations in explicit water revealed the conformational probability distribution of the valine residue. nih.gov The simulations showed that the most stable side-chain rotamer for valine in an alpha-helix is consistent with what is observed in protein crystal structures. nih.gov This type of analysis provides crucial information on the intrinsic conformational preferences of amino acid residues. While a comparable, detailed all-atom MD simulation study focusing specifically on the isoleucyl-valine dipeptide's full conformational landscape was not identified in the searched literature, the principles and methodologies applied to the valine dipeptide are directly transferable to the study of the this compound.
For studying larger systems and longer timescales, such as peptide aggregation, coarse-grained (CG) simulations are often employed. In CG models, groups of atoms are represented as single "beads," reducing the computational cost.
A study investigating the association of 55 different dipeptides using coarse-grained molecular dynamics simulations with the UNRES model provides specific insights into the behavior of the Val-Ile (the reverse sequence of Isoleucyl-Valine, but with similar hydrophobic character) dipeptide. nih.gov The research found that dipeptides composed of strongly nonpolar residues tend to associate almost completely at all temperatures, forming tight clusters. nih.gov However, consistent with turbidity measurements, the simulations showed little to no association for the VI dipeptide. nih.gov This finding highlights the low propensity of the isoleucyl-valine dipeptide to self-aggregate in the simulated environment.
Quantum Chemistry Methodologies
Quantum chemistry methodologies, based on the principles of quantum mechanics, offer the most accurate description of molecular energetics and properties. These methods are computationally intensive and are typically applied to smaller systems like dipeptides to provide benchmark data for developing and validating molecular mechanics force fields.
A study utilized quantum mechanics to calculate the energies of different side-chain conformations (rotamers) for leucine, isoleucine, and valine dipeptides. unc.edu The calculations were performed using second-order Møller-Plesset (MP2), density functional theory (DFT) with the B3LYP functional, and Hartree-Fock methods. unc.edu The study computed energies for over 35,000 conformations of these dipeptides with backbone torsion angles corresponding to both helical and strand regions. unc.edu
The results revealed significant differences in rotamer energies compared to those calculated with standard molecular mechanics force fields. For valine and isoleucine dipeptides in helical conformations, the QM calculations provided more accurate predictions of side-chain placements in protein structures. unc.edu This underscores the importance of QM calculations in refining our understanding of the intrinsic conformational preferences of amino acid residues like isoleucine and valine.
| Method | m rotamer (chi1 ~ -60°) | p rotamer (chi1 ~ 60°) | Energy Difference (p - m) |
|---|---|---|---|
| CHARMM22 | -0.8 | -0.2 | 0.6 |
| MP2 | -0.2 | -0.8 | -0.6 |
Structure-Activity Relationship (SAR) Studies and Chemometric Modeling
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Chemometric modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, uses statistical methods to develop predictive models for the activity of new compounds.
QSAR analysis has been applied to peptides to predict various biological activities, such as antimicrobial properties, enzyme inhibition, and sensory perceptions like bitterness. nih.gov In the context of dipeptides, QSAR models have been developed to predict properties like the bitter-tasting thresholds. nih.gov
These models typically use descriptors derived from the physicochemical properties of the constituent amino acids to represent the peptide's structure numerically. nih.gov For a dipeptide like isoleucyl-valine, these descriptors would capture properties such as hydrophobicity, size, and electronic characteristics of both the isoleucine and valine residues.
While comprehensive QSAR studies involving large datasets of dipeptides have been conducted, and these datasets likely include the isoleucyl-valine dipeptide among the studied compounds, specific SAR models focusing solely on or providing a detailed breakdown of the contribution of the isoleucyl-valine dipeptide to a particular activity were not prominently featured in the reviewed literature. The development of such specific models would require a targeted study with a series of analogs of the this compound to systematically probe the influence of its structural features on a given biological endpoint.
Development and Validation of Descriptors for Biological Activity Prediction
In the computational study of the Isoleucyl-Valine (IV) dipeptide, the development and validation of molecular descriptors are fundamental to predicting its biological activity through Quantitative Structure-Activity Relationship (QSAR) models. acs.orgnih.gov Descriptors are numerical values that characterize the chemical and physical properties of a molecule. nih.gov For peptides like Isoleucyl-Valine, these descriptors can be categorized into several classes, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). researchgate.net
The process begins with the generation of a diverse set of descriptors that capture the structural nuances of the this compound. These descriptors aim to encode the features responsible for the peptide's interaction with a biological target, such as an enzyme or receptor. nih.gov For instance, hydrophobicity and the van der Waals volume of the isoleucine and valine side chains are critical descriptors, as these branched-chain amino acids contribute significantly to hydrophobic interactions. nih.gov
Validation is a critical step to ensure the predictive power and robustness of the QSAR models built using these descriptors. nih.gov This is often achieved through internal validation techniques like leave-one-out cross-validation (Q²), where the model is repeatedly built with one data point omitted and then used to predict that point. nih.gov External validation, using an independent test set of molecules not used in model training, provides a more stringent assessment of the model's predictive capability for new compounds. nih.gov A high correlation coefficient (R²) for the training set and a high Q² value are indicative of a reliable QSAR model. acs.orgnih.gov
Recent research on dipeptides has focused on developing novel descriptors that better capture the specifics of peptide-protein interactions. acs.orgacs.org These can include descriptors that account for the conformational flexibility of the dipeptide or the specific orientation of its side chains. acs.org For the this compound, descriptors related to the branched nature of the aliphatic side chains are particularly important for modeling its stability and interactions within protein cores. nih.gov
The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound and its analogs, targeting an enzyme like Dipeptidyl Peptidase IV (DPP-IV). acs.orgresearchgate.net
| Descriptor Type | Descriptor Name | Description | Typical Value Range for Dipeptides |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 200 - 300 Da |
| Topological | Wiener Index (W) | A distance-based index that reflects molecular branching. | 500 - 1000 |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, indicating hydrophobicity. | -2.0 to 1.0 |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | -10 to -8 eV |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | 0 to 2 eV |
These descriptors, once validated, allow for the high-throughput virtual screening of novel dipeptide analogs with potentially enhanced biological activity, thereby accelerating the drug discovery process. mdpi.com
Molecular Docking Investigations of Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of the Isoleucyl-Valine (IV) dipeptide, docking studies are instrumental in elucidating its binding mode within the active site of a target protein, such as Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. researchgate.netnih.gov
The process involves placing the 3D structure of the this compound into the binding pocket of the target protein and evaluating the binding affinity using a scoring function. mdpi.com This scoring function estimates the free energy of binding, with lower energy scores typically indicating a more stable and favorable interaction. mdpi.com These simulations can reveal crucial information about the non-covalent interactions that stabilize the peptide-protein complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com
The results of molecular docking are often visualized to analyze the binding pose and the specific amino acid residues of the target protein that are involved in the interaction. researchgate.net This structural insight is invaluable for understanding the mechanism of action and for the rational design of more potent analogs. By modifying the structure of the this compound and performing subsequent docking simulations, researchers can predict how these changes might affect binding affinity and selectivity.
Below is a hypothetical data table summarizing the results of a molecular docking study of Isoleucyl-Valine with a target protein.
| Parameter | Value | Interpretation |
| Binding Affinity | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. |
| Hydrogen Bonds | 3 | Indicates strong polar interactions with the active site. |
| Interacting Residues | Glu205, Glu206, Tyr662 | Specific amino acids in the protein's active site forming key interactions. |
| Hydrophobic Interactions | Val207, Trp629, Tyr666 | Nonpolar residues in the active site interacting with the isoleucine and valine side chains. |
These computational investigations provide a detailed molecular-level understanding of the binding interactions of the Isoleucyl-Valine dipeptide, guiding further experimental studies and the development of novel therapeutic agents. nih.gov
Future Directions in Isoleucyl Valine Dipeptide Research
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level comprehension of the IV dipeptide's function requires integrating data from various "-omics" fields, such as metabolomics, proteomics, and transcriptomics. This approach allows researchers to map the complex biological networks in which the dipeptide participates. By correlating changes in this compound levels with broader molecular profiles, it is possible to uncover novel functions, interaction partners, and regulatory pathways.
Metabolomic studies, for instance, can quantify the abundance of this compound in different biological samples and correlate it with physiological states or disease. Proteomics can identify proteins that bind to or are modified by the dipeptide, revealing its direct molecular targets. Transcriptomics can show how the presence of this compound influences gene expression, providing insight into its downstream effects on cellular processes. The true power of this approach lies in the computational integration of these disparate datasets to build comprehensive models of the dipeptide's mechanism of action.
Table 1: Application of Multi-Omics Technologies in Dipeptide Research
| Omics Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Metabolomics | Quantifying this compound levels in tissues and biofluids. | Identifying correlations with metabolic disorders or physiological responses. |
| Proteomics | Identifying proteins that interact with or are regulated by this compound. | Uncovering molecular targets and signaling pathways. |
| Transcriptomics | Analyzing changes in gene expression in response to this compound. | Revealing downstream genetic and cellular responses. |
| Integrative Omics | Combining the above datasets using bioinformatics tools. | Constructing a holistic model of the dipeptide's biological role. |
Advanced Computational Design and Predictive Modeling
Computational methods are becoming indispensable for accelerating the discovery and characterization of bioactive peptides. mdpi.com For the this compound, advanced computational design and predictive modeling offer powerful tools to explore its potential modifications and applications. These in silico techniques can predict how structural changes to the dipeptide will affect its stability, binding affinity to specific targets, and other physicochemical properties. mdpi.comtandfonline.com
One key area is the use of molecular docking and molecular dynamics (MD) simulations to model the interaction of this compound with target proteins, such as enzymes like dipeptidyl peptidase-IV (DPP-IV). acs.org Such simulations provide atomic-level insights into binding modes and can guide the rational design of this compound analogs with enhanced inhibitory activity or selectivity. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of dipeptides with their biological activity, enabling the virtual screening of large libraries of potential derivatives. acs.org
Deep learning models represent the next frontier, capable of identifying complex patterns in peptide sequence and structure data to predict bioactivity. researchgate.netnih.gov For example, models like StructuralDPPIV have been developed to identify DPP-IV inhibitory peptides by analyzing molecular graph features and sequence information. researchgate.netnih.gov Applying similar architectures to this compound could uncover novel analogs with desired therapeutic properties.
Table 2: Computational Tools in this compound Modeling
| Computational Method | Purpose | Example Application |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of a peptide to a target protein. | Modeling the interaction of this compound in the active site of an enzyme. nih.gov |
| Molecular Dynamics (MD) | Simulates the movement and interaction of atoms over time. | Assessing the stability of the this compound-protein complex. |
| QSAR Modeling | Correlates chemical structure with biological activity. | Predicting the inhibitory potency of this compound derivatives based on their structure. acs.org |
| Deep Learning | Identifies complex patterns in large datasets to predict properties. | Screening virtual libraries for novel this compound analogs with high bioactivity. nih.gov |
Development of Novel Enzymatic and Synthetic Methodologies
While traditional chemical synthesis of peptides is well-established, future research will focus on developing more efficient, sustainable, and innovative methods for producing this compound and its analogs. These advancements fall into two main categories: enzymatic synthesis and novel chemical strategies.
Enzymatic synthesis offers a green alternative to conventional chemical methods, often providing high stereoselectivity and avoiding the need for toxic reagents and protecting groups. The use of ligases or engineered enzymes could enable the precise formation of the isoleucyl-valine peptide bond under mild conditions.
In chemical synthesis, new methodologies are continually being developed to improve yield, reduce racemization, and streamline the process. One promising approach is the use of novel coupling reagents and catalysts. For instance, titanium tetrachloride (TiCl₄) has been investigated as an efficient condensing agent for dipeptide synthesis, a process that can be significantly accelerated using microwave irradiation. mdpi.com Another area of innovation involves the use of nanocatalysts, such as thioaza functionalized magnetic nanoparticles, which can efficiently catalyze peptide bond formation and be easily recovered and recycled. nih.gov Furthermore, advancements in solid-phase peptide synthesis (SPPS) and the development of novel ligation strategies, like the α-ketoacid-hydroxylamine (KAHA) ligation, provide powerful tools for constructing modified or more complex peptides derived from the this compound scaffold. acs.org
Table 3: Comparison of Modern Dipeptide Synthesis Methodologies
| Synthesis Method | Key Features | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times and often improved yields. mdpi.com |
| Magnetic Nanocatalysis | Employs reusable magnetic nanoparticles as catalysts. | High efficiency, easy catalyst separation and recycling, lower cost. nih.gov |
| Enzymatic Synthesis | Utilizes enzymes to form the peptide bond. | High specificity, mild reaction conditions, environmentally friendly. |
| α-Ketoacid-Hydroxylamine (KAHA) Ligation | Chemoselective coupling of unprotected peptide segments. | Allows for the synthesis of complex peptides with native sequences. acs.org |
Q & A
Basic Research Questions
Q. What structural and functional characteristics define IV dipeptide in enzyme-substrate interactions?
- Methodological Answer : this compound (e.g., Val-Pro) is recognized by enzymes like dipeptidyl-peptidase IV (DPP IV/CD26), which hydrolyzes peptide bonds in substrates. Structural analysis involves:
- Circular Dichroism (CD) to assess secondary structure.
- Molecular Docking Simulations to predict binding affinity with DPP IV .
- HPLC-MS to validate sequence and purity post-synthesis.
- Key Data: Studies show Val-Pro-linked prodrugs achieve >90% hydrolysis by DPP IV in serum .
Q. What synthesis protocols ensure high-purity this compound for in vitro assays?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is standard, with critical steps:
- Resin Selection : Wang resin for acid-labile side chains.
- Coupling Agents : BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) with TEA (triethylamine) for efficient amide bond formation .
- Deprotection : Use 20% piperidine in DMF for Fmoc removal.
- QC Metrics: Purity ≥95% via HPLC; mass accuracy ≤0.1 Da via MALDI-TOF.
Q. How is this compound stability evaluated under physiological conditions?
- Methodological Answer : Stability assays involve:
- Incubation in Serum : Human or bovine serum at 37°C, sampled at intervals (0, 1, 4, 24 hrs).
- Enzyme Inhibition Controls : Co-incubation with DPP IV inhibitors (e.g., Diprotin A) to confirm enzyme-specific degradation .
- Analytical Tools : LC-MS/MS to quantify intact dipeptide and hydrolysis products.
Advanced Research Questions
Q. How to resolve contradictions in DPP IV kinetic data when using this compound substrates?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : pH variations (optimal activity at pH 7.4) or temperature fluctuations.
- Substrate Purity : Batch variability in dipeptide content (e.g., salt or solvent residues) alters kinetic parameters .
- Solution : Normalize data using internal standards (e.g., control peptides) and replicate assays across ≥3 independent batches .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?
- Methodological Answer : For cell-based assays requiring consistency:
- Enhanced QC : Request peptide content analysis (via amino acid analysis) and TFA removal validation (<1% via NMR) .
- Lyophilization Control : Standardize freeze-drying cycles (e.g., −80°C pre-freeze, 0.1 mBar vacuum) to minimize hygroscopicity differences.
- Data Table:
| Batch | Purity (%) | TFA Content (%) | Solubility (mg/mL) |
|---|---|---|---|
| 1 | 97.2 | 0.8 | 12.5 |
| 2 | 96.8 | 0.9 | 11.9 |
Q. How to design experiments isolating this compound’s role in prodrug activation vs. off-target effects?
- Methodological Answer : Use a multi-arm approach:
- DPP IV Knockout Models : CRISPR-Cas9-edited cell lines to confirm enzyme specificity.
- Competitive Inhibition : Co-administer Diprotin A (IC₅₀ = 2.5 µM) to block hydrolysis .
- Metabolite Profiling : Untargeted metabolomics (UHPLC-Q-TOF) to identify non-enzymatic degradation products.
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
